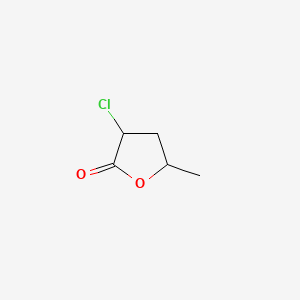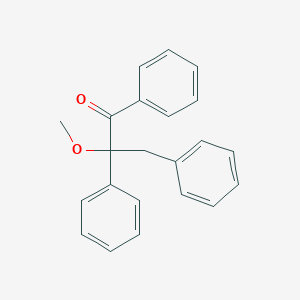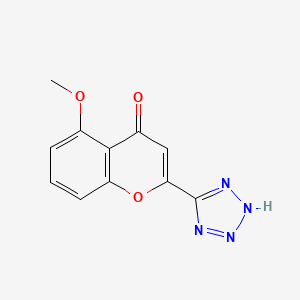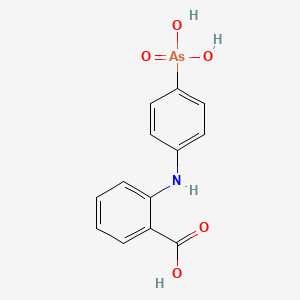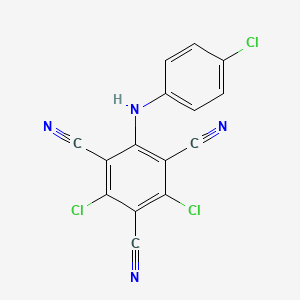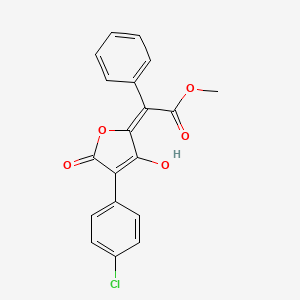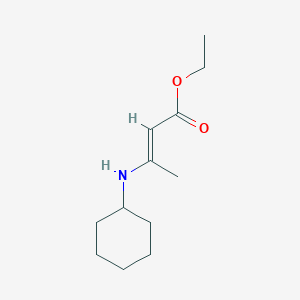
2-(Diethylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)benzaldehyde is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of an aldehyde group attached to a benzene ring, which also bears a diethylamino substituent. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of catalyst and solvent can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides and amines can react with the diethylamino group under appropriate conditions.
Major Products Formed
Oxidation: 2-(Diethylamino)benzoic acid.
Reduction: 2-(Diethylamino)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The diethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)benzaldehyde
- 4-(Dimethylamino)benzaldehyde
- 4-(Diphenylamino)benzaldehyde
Uniqueness
2-(Diethylamino)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s reactivity and applications can differ significantly from its analogs, making it valuable in specialized chemical syntheses and research applications .
Properties
CAS No. |
39529-72-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(diethylamino)benzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
FLCWJWNCSHIREG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


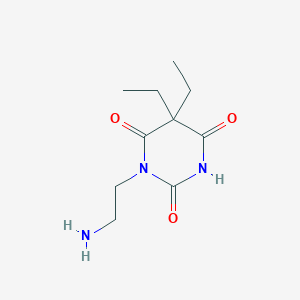
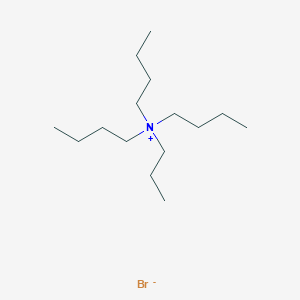
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
